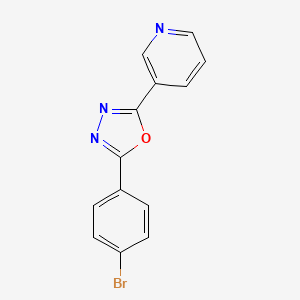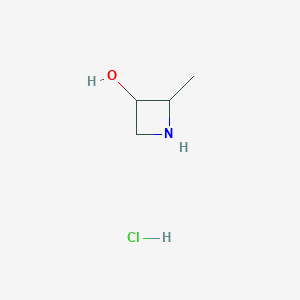
Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes an indoline group, a pyridazine group, and a phenyl group. Indoline is a heterocyclic organic compound, while pyridazine is a diazine with the nitrogen atoms in a meta position. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of several ring structures. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the indoline and pyridazine rings could make it reactive towards electrophiles and nucleophiles. Additionally, the phenyl group could participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties. These properties could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Treatment of Ischemic Stroke
Indoline derivatives, which include “Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate”, have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Activity
These indoline derivatives have shown significant antioxidant activity. In an antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
Neuroprotective Effects
Some of these indoline derivatives exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Anti-inflammatory Activity
At certain concentrations, some indoline derivatives dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells .
Treatment of Alzheimer’s Disease
Indolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease . Two compounds were found to be the most potent in inhibition of AChE .
Cytotoxic Activity Against Cancer Cells
Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity . One compound was even more potent than adriamycin, a positive control .
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications. For example, it could be studied for potential medicinal properties, given the biological activity of many indoline derivatives .
Eigenschaften
IUPAC Name |
ethyl 4-(2,3-dihydroindol-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)20-18(23-13-12-15-8-6-7-11-17(15)23)14-19(25)24(22-20)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFYPWCBJZPUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)


![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2652567.png)
![1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2652568.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)


![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)